N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate

Corrosion Inhibition Carbon Steel Gemini Surfactant

N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate (CAS 94023-39-9) is a synthetic organic compound with the molecular formula C46H87N5O4 and a molecular weight of approximately 774.2 g/mol. It is classified as a fatty acid-derived bis-amide monoacetate salt, structurally related to the class of amphiphilic molecules formed by the condensation of polyamines (specifically tetraethylenepentamine, TEPA) with long-chain unsaturated fatty acids such as oleic acid, and subsequently complexed with acetic acid.

Molecular Formula C46H87N5O4
Molecular Weight 774.2 g/mol
CAS No. 94023-39-9
Cat. No. B12694179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate
CAS94023-39-9
Molecular FormulaC46H87N5O4
Molecular Weight774.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCCCCCCCC)N1CC1)N2CC2.CC(=O)O
InChIInChI=1S/C44H83N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41-42,47H,3-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b19-17+,20-18+;
InChIKeyRPTBBLLTNRNQBF-ZGWGUCJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

94023-39-9 Procurement Profile: N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate Basic Characteristics


N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate (CAS 94023-39-9) is a synthetic organic compound with the molecular formula C46H87N5O4 and a molecular weight of approximately 774.2 g/mol . It is classified as a fatty acid-derived bis-amide monoacetate salt, structurally related to the class of amphiphilic molecules formed by the condensation of polyamines (specifically tetraethylenepentamine, TEPA) with long-chain unsaturated fatty acids such as oleic acid, and subsequently complexed with acetic acid [1].

Risk of Substitution: Why 94023-39-9 Cannot Be Replaced Without Comparative Data


Generic substitution within the class of fatty acid-polyamine condensates, including closely related compounds like the free base N,N'-(Iminobis(ethyleneiminoethylene))bis(oleamide) (CAS 67785-94-8) or other acetate variants such as CAS 94023-31-1, is scientifically unsound in the absence of comparative data. The specific molar ratio of the monoacetate salt and the exact polyamine linker structure (ethyleneiminoethylene) in 94023-39-9 will dictate its unique protonation state, hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and interfacial behavior [1]. For critical applications such as corrosion inhibition in specific acidic media or formulation into drug delivery systems, these physicochemical parameters directly govern performance metrics like inhibition efficiency and encapsulation stability, making interchangeability without validated evidence a high-risk proposition [2].

Quantitative Differentiation Evidence for 94023-39-9: A Critical Evidence Gap Analysis


Direct Comparison of Corrosion Inhibition Efficiency vs. Non-Acetate Analog

No direct, quantitative head-to-head comparison study between CAS 94023-39-9 and its closest structural analogs (e.g., the free base CAS 67785-94-8 or the ethylenebis variant CAS 94023-31-1) was identified in the public domain. While the class of tetraethylenepentamine-oleic acid derivatives is known for high corrosion inhibition efficiency on carbon steel (up to 95.74% for an ethoxylated variant at 25 °C in 1M HCl [1]), the specific performance of the monoacetate salt form remains uncharacterized. The acetate counterion's impact on water solubility and inhibition mechanism represents a critical data gap.

Corrosion Inhibition Carbon Steel Gemini Surfactant

Surface Tension and Critical Micelle Concentration (CMC) Comparison

No experimentally determined CMC, surface tension reduction (γ_CMC), or surface excess concentration (Γ_max) values were found for CAS 94023-39-9. A class-level inference can be drawn from ethoxylated TEPA-oleamide Gemini surfactants, which demonstrate significantly lower CMC values (10- to 100-fold) compared to monomeric analogs [1]. The monoacetate salt form of 94023-39-9 is likely to be more water-soluble than the free base (CAS 67785-94-8, with a predicted logP of 10.7 [2]), which would impact its adsorption dynamics at metal-water interfaces. However, without quantified data, this remains a hypothesis.

Surfactant Science CMC Surface Tension

Gene Delivery and Biological Membrane Interaction Efficacy

Vendor claims (from sources excluded per strict prohibition) suggest potential application of 94023-39-9 in drug delivery and membrane interaction. However, no peer-reviewed studies quantifying transfection efficiency, encapsulation efficiency, particle size, or zeta potential for formulations containing this specific compound were identified. While the structural class of unsaturated bis-amide lipids has been studied for gene delivery [1], the specific contribution of the tetraethylenepentamine linker and the monoacetate salt form to performance remains entirely uncharacterized.

Gene Delivery Transfection Cationic Lipid

Potential Application Scenarios for 94023-39-9 Based on Structural Class Inference [1]


Corrosion Inhibitor Development for Acidic Oilfield Environments

Given its structural similarity to tetraethylenepentamine-derived Gemini surfactants known for high corrosion inhibition efficiency [1], 94023-39-9 can be considered a candidate for evaluation as a corrosion inhibitor for carbon steel in 1 M HCl environments. However, experimental determination of its specific inhibition efficiency, adsorption isotherm, and temperature stability profile is mandatory before any procurement or application decision, as the monoacetate salt form may exhibit divergent performance from reported ethoxylated analogs.

Formulation into Non-Viral Gene Delivery Vectors

The amphiphilic structure of 94023-39-9, bearing protonatable amine groups and unsaturated C18 alkyl chains, hypothetically positions it for use as a cationic lipid in non-viral gene delivery vectors [2]. However, this scenario relies entirely on structural analogy. Experimental validation including particle size analysis, zeta potential measurement, DNA encapsulation efficiency, and comparative transfection assays against benchmark lipids (e.g., Lipofectamine) is required to determine its practical value.

Specialty Chemical Intermediate for Custom Synthesis

94023-39-9 is available from specialty chemical suppliers (e.g., Alfa Chemistry, BOC Sciences) and is listed on procurement platforms such as ChemBlink and PinPools . In the absence of application-specific performance data, the most viable procurement scenario is as an intermediate for custom synthesis programs where the specific linker chemistry (TEPA backbone) and monoacetate salt form are required for further derivatization.

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